2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride
Overview
Description
2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H16N2O·2HCl. It is known for its applications in various fields, including medicinal chemistry and biochemical research. This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride typically involves the reaction of cyclopropylamine with 2-chloroethanol in the presence of a base, followed by the addition of ethylenediamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include substituted amines, alcohols, and ketones, which can be further utilized in various chemical syntheses.
Scientific Research Applications
2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride involves its interaction with biological molecules through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
2-[(2-Aminoethyl)amino]ethanol: Lacks the cyclopropyl group, resulting in different chemical reactivity and biological activity.
Cyclopropylamine: Contains the cyclopropyl group but lacks the additional amino and hydroxyl groups, limiting its versatility.
Ethanolamine: Similar in structure but lacks the cyclopropyl and additional amino groups, affecting its chemical properties.
Uniqueness: 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride is unique due to the presence of both cyclopropyl and aminoethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[2-aminoethyl(cyclopropyl)amino]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c8-3-4-9(5-6-10)7-1-2-7;;/h7,10H,1-6,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMVIDAKYOZFIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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